N-Cyclohexyl L-Z-isoleucinamide
Description
Properties
IUPAC Name |
2-(cyclohexylamino)-3-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-9(2)11(12(13)15)14-10-7-5-4-6-8-10/h9-11,14H,3-8H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDSVFFAFDTJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexyl Groups
D-2-Cyclohexylglycine Trifluoroacetate (SS-1461)
- Molecular Formula: C₈H₁₃NO₂·C₂HF₃O₂
- Molecular Weight : 273.23 g/mol
- Key Features: Contains a D-configuration cyclohexylglycine residue and a trifluoroacetate counterion.
N-Cyclohexyl-2-(Methylamino)acetamide (QZ-3678)
- Molecular Formula : C₉H₁₈N₂O
- Molecular Weight : 170.25 g/mol
- Key Features: Features a simpler acetamide core with a methylamino substituent. The absence of the isoleucine side chain limits its utility in peptide synthesis but may enhance membrane permeability for small-molecule applications .
N-Propyl L-Z-Isoleucinamide (CAS: 1423037-51-7)
- Molecular Formula : C₁₇H₂₆N₂O₃
- Molecular Weight : 306.39 g/mol
- Key Features : Replaces the cyclohexyl group with a propyl chain, reducing lipophilicity (logP ≈ 2.1 vs. ~3.5 for the cyclohexyl analog). This structural change may decrease bioavailability but improve aqueous solubility .
LASSBio-294 and LASSBio-322
- Structural Class : Acylhydrazones with 1,3-benzodioxole or phenyl subunits.
- Key Features: These compounds exhibit analgesic and anti-inflammatory activities.
Dihexa (C₃₆H₅₇N₇O₇)
- Molecular Weight : 699.89 g/mol
- Key Features: A neurotrophic peptide with multiple aminoacyl groups, including N-(1-oxohexyl)-L-tyrosyl and N-(6-amino-6-oxohexyl) residues. Its complexity enables potent neuroprotective effects, contrasting with the simpler, single-amino-acid structure of N-Cyclohexyl L-Z-isoleucinamide .
Sulfonamide Derivatives
Compounds like N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide (CAS: similar to 24224-95-1) share the N-cyclohexyl group but incorporate sulfonamide moieties. These derivatives are typically used in antimicrobial or enzymatic inhibition studies, diverging from the amino acid focus of this compound .
Q & A
Q. What are the recommended synthetic routes for N-Cyclohexyl L-Z-isoleucinamide?
A robust synthesis involves multi-step protocols, including condensation reactions and amide bond formation. For example, cyclohexylamine derivatives can react with activated esters (e.g., ethyl cyanoacetate) under reflux with acidic catalysts like glacial acetic acid. Intermediate purification via recrystallization or column chromatography is critical to isolate the target compound. Reaction conditions (temperature, solvent, and catalyst selection) significantly impact yield and purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm proton/carbon environments and mass spectrometry (MS) for molecular weight verification. For stereochemical confirmation, circular dichroism (CD) or X-ray crystallography may be employed. Comparative analysis with spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
High-performance liquid chromatography (HPLC) with reverse-phase columns is effective for separating polar impurities. For non-polar byproducts, flash chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended. Recrystallization in ethanol or acetonitrile can further enhance purity, monitored by thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
SAR studies should systematically modify the cyclohexyl or amide substituents and evaluate bioactivity (e.g., enzyme inhibition, receptor binding). Computational docking (using software like AutoDock) identifies key binding interactions. In vitro assays (e.g., COX-2 inhibition) paired with pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) guide optimization .
Q. What methodologies are employed to assess the metabolic stability and bioavailability of this compound in preclinical models?
Metabolic stability is evaluated via incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound degradation. Bioavailability studies use rodent models: plasma samples collected over 24 hours post-administration are analyzed for compound concentration. Parallel Caco-2 cell monolayer assays predict intestinal absorption .
Q. How can copolymerization strategies enhance the thermal stability of polymers incorporating this compound moieties?
Incorporating rigid N-cyclohexyl groups into polymer backbones (e.g., via radical copolymerization with methyl methacrylate) improves thermal resistance. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures (Td) and glass transition (Tg). Optimized monomer ratios balance thermal stability with mechanical properties .
Methodological Considerations
- Synthesis : Prioritize anhydrous conditions for amide bond formation to minimize hydrolysis .
- Characterization : Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal interference .
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
